molecular formula C20H21ClN6O2 B10990605 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

Cat. No.: B10990605
M. Wt: 412.9 g/mol
InChI Key: IGJBUQNZZHZUDB-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of indole, triazolopyridazine, and butanamide moieties, which contribute to its diverse chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the triazolopyridazine moiety, and finally, the formation of the butanamide linkage. Key reaction conditions include the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce production costs. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the compound.

Scientific Research Applications

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives, triazolopyridazine analogs, and butanamide-containing molecules. These compounds share structural similarities but may differ in their chemical behavior and biological activities.

Uniqueness

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H21ClN6O2

Molecular Weight

412.9 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

InChI

InChI=1S/C20H21ClN6O2/c1-29-20-8-7-18-25-24-17(27(18)26-20)3-2-4-19(28)22-10-9-13-12-23-16-6-5-14(21)11-15(13)16/h5-8,11-12,23H,2-4,9-10H2,1H3,(H,22,28)

InChI Key

IGJBUQNZZHZUDB-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCCC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl)C=C1

Origin of Product

United States

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